molecular formula C15H17BrN4O2 B12268779 5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

Cat. No.: B12268779
M. Wt: 365.22 g/mol
InChI Key: ZJDIEZPZWABMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a pyrrolidine ring, a morpholine ring, and a pyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a pyridine derivative, followed by the introduction of the pyrrolidine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: A simpler compound with similar bromine and pyridine features.

    2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine: Lacks the bromine atom but shares the pyrrolidine and morpholine rings.

Uniqueness

5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is unique due to its combination of bromine, pyrrolidine, morpholine, and pyridine rings

Properties

Molecular Formula

C15H17BrN4O2

Molecular Weight

365.22 g/mol

IUPAC Name

5-bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H17BrN4O2/c16-12-7-11(8-17)14(18-9-12)20-5-6-22-13(10-20)15(21)19-3-1-2-4-19/h7,9,13H,1-6,10H2

InChI Key

ZJDIEZPZWABMKI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.